Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-
Description
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes and pharmaceutical applications.
Properties
CAS No. |
65873-68-9 |
|---|---|
Molecular Formula |
C11H12BrN5O |
Molecular Weight |
310.15 g/mol |
IUPAC Name |
5-[(5-bromo-6-methoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12BrN5O/c1-18-10-8(12)3-6(4-15-10)2-7-5-16-11(14)17-9(7)13/h3-5H,2H2,1H3,(H4,13,14,16,17) |
InChI Key |
BBOYXBOSPLEQDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CC2=CN=C(N=C2N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methoxylation: Addition of a methoxy group to the pyridine ring.
Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions.
Amination: Introduction of amino groups at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Core Pyrimidine Reactivity
The pyrimidine ring undergoes electrophilic and nucleophilic substitutions due to electron-deficient aromaticity. Key reactions include:
-
Halogenation : Bromine at position 5 of the pyridine moiety acts as a directing group, enabling regioselective functionalization (e.g., Suzuki coupling) .
-
Amination : The 2,4-diamino groups participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases .
Bromine Reactivity
The 5-bromo substituent serves as a versatile site for cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 82–94% | |
| Nucleophilic Aromatic Substitution | NH₃/EtOH, 60°C | 5-Amino-pyridyl derivatives | 68% |
Methoxy Group Stability
The 6-methoxy group demonstrates resistance to hydrolysis under acidic conditions but undergoes demethylation with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .
Functionalization of the Pyridylmethyl Side Chain
The methylene bridge (–CH₂–) connecting pyrimidine and pyridine rings enables alkylation and oxidation:
-
Alkylation : Reacts with methyl methanesulfonate (MMS) in DMF under basic conditions to form quaternary ammonium salts .
-
Oxidation : Treatment with KMnO₄/H₂SO₄ converts the –CH₂– group to a ketone, altering electronic properties .
Amino Group Transformations
The 2,4-diamino groups are pivotal for derivatization:
-
Acetylation : Reacts with acetic anhydride to form N-acetylated derivatives (e.g., N-(5-bromo-6-methoxy-pyridyl)methyl-2,4-diacetamidopyrimidine ) .
-
Condensation : Forms imidazo[4,5-b]pyridine hybrids when treated with isatin derivatives in ethanol/AcOH .
Synthetic Pathways
The compound is synthesized via multi-step routes:
-
Core Assembly :
-
Side-Chain Introduction :
-
Final Functionalization :
Catalytic and Biological Implications
-
Pd-Catalyzed Reactions : The bromine atom facilitates C–C bond formation in drug-discovery applications .
-
Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) show enhanced bioactivity .
Stability and Degradation
Scientific Research Applications
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4-diamino-: A simpler analog with similar core structure.
Pyridine, 5-bromo-6-methoxy-3-methyl-: A related compound with different functional groups.
Uniqueness
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
Pyrimidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- (CAS No: 65873-68-9) is a notable member of this class, exhibiting potential therapeutic applications. This article explores its biological activity, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 310.15 g/mol . The structural characteristics include a pyrimidine ring substituted with a bromo and methoxy group on the pyridine moiety, which influences its biological activity.
Biological Activity Overview
Pyrimidine derivatives are known for a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Antiviral
- Anticancer
- Anti-inflammatory
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 µM to 0.12 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
| Compound 16 | A2780 | 0.12 ± 0.064 |
This suggests that the presence of electron-rich substituents enhances anticancer activity.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies reported that at concentrations as low as 200 µg/mL, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli, with no bacterial growth detected at higher concentrations (800 µg/mL) .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrimidine ring significantly impact biological efficacy:
- Electron-donating groups such as methoxy enhance activity.
- Bromination at specific positions increases potency against various pathogens.
- Substituents on the pyridine ring also play a critical role in modulating the compound's pharmacological profile.
Case Study 1: Anti-inflammatory Effects
A study demonstrated that certain pyrimidine derivatives exhibited potent anti-inflammatory activity by inhibiting COX-2 enzyme activity with IC50 values comparable to standard drugs like celecoxib . The findings suggest that the target compound may possess similar anti-inflammatory properties.
Case Study 2: Anticancer Efficacy
Another research highlighted the anticancer potential of a related pyrimidine derivative showing significant cytotoxicity in vitro against various cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .
Q & A
Q. What are common synthetic routes for introducing bromo and methoxy substituents into pyrimidine derivatives?
- Methodological Answer : Bromination and methoxylation are achieved via electrophilic substitution or metal-catalyzed coupling. For example:
- Bromination : 2-Amino-3-methylpyridine undergoes regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 2-amino-5-bromo-3-methylpyridine .
- Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution of halogenated intermediates using sodium methoxide or copper-mediated coupling .
- Key Step : Reduction of nitro groups (e.g., 5-bromo-2-chloro-4-nitropyrimidine → 5-bromo-2-chloropyrimidin-4-amine) using stannous chloride/HCl .
Q. Table 1: Representative Synthetic Steps
Q. How is the structural conformation of this compound confirmed in crystallographic studies?
- Methodological Answer : X-ray crystallography is used to determine bond lengths, angles, and supramolecular interactions. For example:
- Planarity : The pyrimidine ring shows near-planar geometry (RMS deviation: 0.087 Å) with substituents (Br, Cl, NH₂) coplanar to the ring .
- Hydrogen Bonding : Intermolecular N–H···N bonds form 2D networks, critical for stability and ligand-receptor interactions .
- Validation : Compare experimental data (e.g., C–Br bond: 1.89 Å) with DFT-calculated parameters .
Advanced Research Questions
Q. What strategies optimize inhibitory activity of 2,4-diaminopyrimidines against kinases or DHFR?
- Methodological Answer : Activity is enhanced via substituent engineering:
Q. Table 2: Substituent Effects on Bioactivity
Q. How are coupling reaction challenges addressed for diamino pyrimidine intermediates?
- Methodological Answer : Low yields in coupling reactions (e.g., with diethylglutamate) arise from steric hindrance or proton loss at reactive sites. Solutions include:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during coupling .
- Catalysis : Palladium catalysts (e.g., Pd/C) facilitate cross-coupling under hydrogenation conditions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of diamino intermediates .
Q. What role do computational methods play in designing derivatives of this compound?
- Methodological Answer :
- Docking Studies : Predict binding modes with DHFR or kinases (e.g., FAK) using AutoDock or Schrödinger .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, CNS permeability) .
Key Research Gaps & Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
